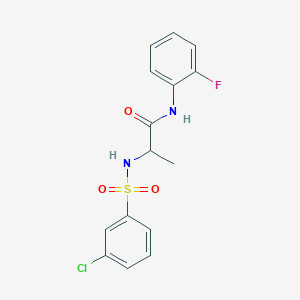

2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide

Description

2-(3-Chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-chlorobenzenesulfonamido group at the second carbon and an N-(2-fluorophenyl) moiety. The 2-fluorophenyl group may influence pharmacokinetics, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3S/c1-10(15(20)18-14-8-3-2-7-13(14)17)19-23(21,22)12-6-4-5-11(16)9-12/h2-10,19H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHXSSLQPVXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 3-chlorobenzenesulfonyl chloride with an amine to form 3-chlorobenzenesulfonamide.

Amidation: The 3-chlorobenzenesulfonamide is then reacted with 2-fluorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives.

Scientific Research Applications

2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Propanamide Class

The compound shares structural motifs with several propanamide derivatives, differing primarily in substituents and functional groups. Key comparisons include:

Key Observations :

Ortho-fluorofentanyl Derivatives : These compounds (e.g., ortho-fluorofentanyl) share the N-(2-fluorophenyl)propanamide core but incorporate piperidinyl and phenylethyl groups, which are critical for μ-opioid receptor binding and analgesic potency . In contrast, the target compound’s sulfonamido group likely redirects its mechanism away from opioid pathways.

Agrochemical Analogues : Cyprofuram, a cyclopropane carboxamide fungicide, demonstrates how chlorophenyl and heterocyclic groups can confer pesticidal activity, suggesting possible agrochemical applications for the target compound .

Pharmacological and Physicochemical Differences

- Metabolic Stability : Fluorine atoms (as in the 2-fluorophenyl group) often enhance metabolic stability by resisting cytochrome P450 oxidation, a feature shared with ortho-fluorofentanyl .

- Receptor Binding: Ortho-fluorofentanyl derivatives exhibit nanomolar affinity for opioid receptors, whereas sulfonamides (as in the target compound) are more commonly associated with carbonic anhydrase or protease inhibition.

Biological Activity

2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. The compound features a chlorobenzenesulfonamide group and a fluorophenyl moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Chemical Formula : C13H12ClFNO2S

- Molecular Weight : 301.76 g/mol

- CAS Number : 1008185-92-9

The chemical structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby blocking substrate access and subsequent catalysis. This mechanism is particularly relevant in the context of sulfonamide compounds, which are known to interfere with folic acid synthesis in bacteria, thus exhibiting antimicrobial properties .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the chlorobenzenesulfonamide group enhances the compound's ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis .

Anticancer Potential

Studies have explored the anticancer effects of similar sulfonamide compounds, suggesting that modifications in the structure can lead to increased potency against various cancer cell lines. The fluorophenyl group may enhance lipophilicity, facilitating better cell membrane penetration and improved bioavailability .

Enzyme Inhibition Studies

In biochemical assays, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting carbonic anhydrase and certain proteases, which are important targets in drug development for conditions like glaucoma and cancer.

Case Studies

Several case studies have documented the biological effects of this compound in vitro and in vivo:

-

In Vitro Antibacterial Activity :

- A study demonstrated that the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Cancer Cell Line Studies :

- Research involving human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, suggesting potential as a chemotherapeutic agent.

-

Enzyme Interaction Analysis :

- A kinetic study revealed that this compound acts as a competitive inhibitor of carbonic anhydrase, providing insights into its mechanism of action at the molecular level.

Comparison with Similar Compounds

Comparative studies with structurally similar compounds highlight differences in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-chlorobenzenesulfonamido)-N-(4-fluorophenyl)propanamide | Similar structure with para-fluorine | Enhanced anticancer activity |

| 2-(3-chlorobenzenesulfonamido)-N-(2-chlorophenyl)propanamide | Chlorine instead of fluorine | Reduced antibacterial efficacy |

| 2-(3-chlorobenzenesulfonamido)-N-(2-methylphenyl)propanamide | Methyl instead of fluorine | Altered enzyme inhibition profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-chlorobenzenesulfonyl chloride with a propanamide precursor bearing a 2-fluorophenyl group. Key steps include:

- Sulfonamide Formation : React the amine group of the propanamide intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or DMF .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates and control reaction kinetics .

- Purity Monitoring : Employ thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the integration of aromatic protons (e.g., 2-fluorophenyl and 3-chlorobenzenesulfonamido groups) and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between sulfonamide and amide functionalities .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for sulfonamides) .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Medicinal Chemistry : Investigated as a potential enzyme inhibitor due to its sulfonamide moiety, which often targets proteases or kinases. Preliminary studies on analogs suggest anti-inflammatory or anticancer activity .

- Chemical Biology : Used as a probe to study protein-ligand interactions via fluorescence labeling (if derivatized) or competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition + cellular viability tests) to rule out false positives .

- Structural Confirmation : Ensure compound integrity via X-ray crystallography (as in ) to exclude batch-specific impurities or degradation .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., fluorophenyl sulfonamides) to identify trends in bioactivity .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Temperature Control : Use low temperatures (0–5°C) during sulfonamide coupling to minimize side reactions, followed by gradual warming to room temperature .

- Catalyst Screening : Test coupling agents like HATU or EDCI to improve amide bond formation efficiency .

- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with variations in the sulfonamide (e.g., substituent position on the benzene ring) or fluorophenyl group (e.g., electron-withdrawing vs. donating groups) .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins and prioritize derivatives for synthesis .

- Biological Profiling : Test derivatives against a panel of related enzymes or cell lines to correlate structural changes with activity trends .

Q. What methods address solubility challenges in biological assays for this compound?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility while maintaining assay compatibility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.